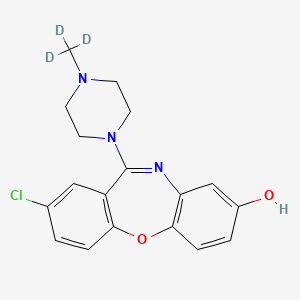

8-Hydroxy Loxapine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJRIWXLPIYFGI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675939 |

Source

|

| Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189863-10-2 |

Source

|

| Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is 8-Hydroxy Loxapine-d3

An In-Depth Technical Guide to 8-Hydroxy Loxapine-d3: Application in Bioanalytical Mass Spectrometry

Executive Summary

This guide provides a comprehensive technical overview of this compound, the stable isotope-labeled (SIL) analog of a primary metabolite of the antipsychotic drug Loxapine. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the core principles and practical applications of this compound. We will explore the metabolic pathway of Loxapine, establish the physicochemical properties of this compound, and detail its critical role as an internal standard in quantitative bioanalysis. The central thesis is that the use of this compound is integral to achieving the highest standards of accuracy and precision in pharmacokinetic and toxicokinetic studies through the technique of isotope dilution mass spectrometry (IDMS). A detailed, field-proven protocol for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided to illustrate its practical implementation.

The Pharmacological and Metabolic Landscape of Loxapine

Loxapine: A Dibenzoxazepine Antipsychotic

Loxapine is a tricyclic antipsychotic agent belonging to the dibenzoxazepine class, structurally similar to clozapine.[1][2] It has been utilized for decades in the treatment of schizophrenia and, more recently, for acute agitation associated with schizophrenia or bipolar I disorder.[1][3] Its therapeutic effect is primarily mediated through high-affinity antagonism of postsynaptic dopamine D2 and serotonin 5-HT2A receptors.[1][3] Although historically classified as a "typical" antipsychotic, its potent 5-HT2A blockade gives it an atypical profile, particularly at lower doses.[1]

The Metabolic Fate of Loxapine

Upon administration, Loxapine undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[4][5] Understanding this biotransformation is crucial for interpreting pharmacokinetic data and understanding the overall pharmacological profile. The primary metabolic pathways include N-demethylation, aromatic hydroxylation, and N-oxidation.[1][4]

The key metabolites include:

-

Amoxapine: Formed via N-demethylation, this is an active metabolite with antidepressant properties.

-

7-Hydroxy Loxapine: An active metabolite with a high affinity for D2 receptors.[1]

-

8-Hydroxy Loxapine: A major metabolite formed via hydroxylation, which is considered pharmacologically inactive or possessing a significantly lower affinity for key CNS receptors compared to the parent drug.[1][6]

-

Loxapine N-oxide: Another metabolic product.[1]

The formation of 8-Hydroxy Loxapine is primarily catalyzed by the Cytochrome P450 enzyme CYP1A2.[1][6] Due to its prevalence in circulation, accurate quantification of 8-Hydroxy Loxapine, alongside the parent drug, is essential for comprehensive pharmacokinetic modeling.[2]

Sources

- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loxapine - Wikipedia [en.wikipedia.org]

- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Loxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to 8-Hydroxy Loxapine-d3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Hydroxy Loxapine-d3, a key deuterated metabolite of the antipsychotic agent Loxapine. Designed for professionals in pharmaceutical research and development, this document delves into the essential chemical properties, synthesis, analytical characterization, and strategic applications of this stable isotope-labeled compound. Our focus is to equip researchers with the foundational knowledge and practical insights required for its effective use in demanding analytical and metabolic studies.

Introduction: The Significance of this compound in Pharmaceutical Analysis

This compound (2-Chloro-11-[4-(methyl-d3)-1-piperazinyl]dibenz[b,f][1][2]oxazepin-8-ol) is the isotopically labeled form of 8-Hydroxy Loxapine, a primary metabolite of the dibenzoxazepine antipsychotic, Loxapine. Loxapine is metabolized in vivo primarily by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the principal enzyme responsible for its hydroxylation to 8-Hydroxy Loxapine[1][3]. While 8-Hydroxy Loxapine is considered a pharmacologically inactive metabolite at the dopamine D2 receptor, its quantification is crucial for comprehensive pharmacokinetic and metabolic profiling of Loxapine[4][5].

The incorporation of three deuterium atoms on the N-methyl group of the piperazine ring provides a stable isotopic label with a 3-dalton mass shift from the endogenous metabolite. This key feature makes this compound an ideal internal standard for quantitative bioanalysis using mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical chemistry, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision in analytical data[6][7].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and use in analytical method development.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₅D₃ClN₃O₂ | |

| Molecular Weight | 346.83 g/mol | |

| CAS Number | 1189863-10-2 | |

| Appearance | Solid (Typical) | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | 2-8°C, in a well-closed container | [8] |

Synthesis and Isotopic Labeling

The synthesis of this compound involves a multi-step process that strategically incorporates the deuterium label. While a specific, detailed, publicly available protocol for the direct synthesis of this compound is scarce, a rational synthetic approach can be devised based on the synthesis of Loxapine and the introduction of a deuterated methyl group. A plausible synthetic pathway would involve the synthesis of 8-Hydroxy Loxapine followed by N-methylation using a deuterated methylating agent, or the use of a deuterated precursor in the final steps of the Loxapine synthesis.

A key precursor for introducing the d3-methyl group is deuterated N-methylpiperazine.

Proposed Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis of Deuterated N-Methylpiperazine (A Key Precursor)

This protocol outlines a general method for the synthesis of N-(methyl-d3)-piperazine, a critical building block for introducing the deuterated methyl group.

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

d₃-Iodomethane (CD₃I)

-

Ethanol

-

Deuterium oxide (D₂O)

-

2N Sodium hydroxide solution

Procedure:

-

A mixture of piperazine and piperazine dihydrochloride is prepared in a solvent mixture of ethanol and deuterium oxide.

-

The mixture is heated at reflux for approximately 1 hour.

-

The reaction mixture is then cooled to about 0°C in an ice bath.

-

d₃-Iodomethane is added dropwise to the cooled mixture.

-

The reaction is stirred at ambient temperature for about 90 minutes.

-

After stirring, the mixture is cooled again to 0°C and basified to a pH of approximately 9.0 with a 2N sodium hydroxide solution[9].

-

The product, N-(methyl-d3)-piperazine, is then extracted and purified using standard organic chemistry techniques.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is the most critical analytical technique for confirming the isotopic enrichment and fragmentation pattern of this compound. In electrospray ionization (ESI) positive mode, the molecule will readily form a protonated molecular ion [M+H]⁺.

Expected Fragmentation Pattern: The fragmentation of this compound in MS/MS analysis is expected to be similar to that of the non-deuterated analog, with a key difference in the mass of fragments containing the deuterated methyl group. The fragmentation pattern of dibenzoxazepines typically involves cleavage of the piperazine ring.

Sources

- 1. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. texilajournal.com [texilajournal.com]

- 8. biosynth.com [biosynth.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 8-Hydroxy Loxapine-d3 (CAS No. 1189863-10-2) as an Internal Standard in Bioanalytical Applications

Executive Summary

This technical guide provides an in-depth examination of 8-Hydroxy Loxapine-d3, a critical tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug Loxapine and its metabolites. The document elucidates the metabolic origin of 8-Hydroxy Loxapine, details the physicochemical properties of its deuterated isotopologue (this compound), and establishes the scientific rationale for its use as an internal standard in mass spectrometry-based bioanalysis. A comprehensive, field-proven experimental workflow for its application in quantifying the target analyte in complex biological matrices is provided, underpinned by the principles of accuracy, precision, and robustness required to meet stringent regulatory standards.

Foundational Context: Loxapine Metabolism and the Genesis of 8-Hydroxy Loxapine

Loxapine is a tricyclic antipsychotic medication belonging to the dibenzoxazepine class, primarily prescribed for the treatment of schizophrenia.[1] Its therapeutic and side-effect profiles are dictated not only by the parent drug but also by a constellation of its metabolites. The biotransformation of Loxapine is extensive and occurs primarily in the liver through pathways including N-demethylation, N-oxidation, and aromatic hydroxylation.[2][3]

One of the principal metabolic pathways is aromatic hydroxylation, which is mediated predominantly by the cytochrome P450 enzyme CYP1A2, leading to the formation of 8-Hydroxy Loxapine.[4][5] While other metabolites, such as 7-Hydroxy Loxapine and Amoxapine (formed via N-demethylation), exhibit pharmacological activity, 8-Hydroxy Loxapine is generally considered an inactive metabolite due to its significantly lower affinity for dopamine D2 and serotonin 5-HT2A receptors compared to the parent compound.[4][5] Nevertheless, its accurate quantification is paramount for comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies.

Caption: Metabolic pathways of Loxapine.

Core Compound Profile: this compound

For precise quantification in bioanalytical assays, a stable isotope-labeled (SIL) internal standard is the gold standard. This compound serves this exact purpose for its unlabeled analogue.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing the identifiers necessary for sourcing and method development.

| Property | Value | Source(s) |

| Chemical Name | 2-Chloro-11-[4-(methyl-d3)-1-piperazinyl]dibenz[b,f][1][4]oxazepin-8-ol | [6][7] |

| CAS Number | 1189863-10-2 | [6][7][8] |

| Molecular Formula | C₁₈H₁₅D₃ClN₃O₂ | [6][7] |

| Molecular Weight | 346.83 g/mol | [6][7] |

| Isotopic Enrichment | Typically ≥98% (Lot-specific) | [9] |

| Chemical Purity | Typically >99% (Lot-specific) | [9] |

| Storage Conditions | 2-8°C, protect from light | [7] |

Structural Information

The deuterium atoms are strategically placed on the N-methyl group of the piperazine ring. This position is chemically robust and not susceptible to back-exchange with protons under typical biological or analytical conditions, ensuring the stability of the isotopic label throughout the entire workflow.

The Scientific Imperative: Why Use a Deuterated Internal Standard?

The fundamental principle behind using a stable isotope-labeled internal standard is isotope dilution mass spectrometry . The ideal internal standard (IS) is chemically identical to the analyte, ensuring it behaves the same way during every step of the analytical process, from extraction to ionization.[10] However, its increased mass (due to the deuterium atoms) allows it to be distinguished from the analyte by the mass spectrometer.

Causality Behind the Choice: Quantitative bioanalysis is fraught with potential variability. The use of this compound is a self-validating mechanism designed to control for these variables:

-

Extraction Efficiency: Any loss of analyte during sample preparation (e.g., protein precipitation, solid-phase extraction) will be mirrored by a proportional loss of the IS.[9][11]

-

Matrix Effects: Co-eluting endogenous components in biological fluids like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer's source. Because the IS co-elutes and has the same ionization properties as the analyte, it experiences the same degree of suppression or enhancement.[9][12]

-

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are inherently corrected.[12]

The final quantification is based on the peak area ratio of the analyte to the IS. This ratio remains constant even if the absolute signal intensity of both compounds varies, leading to highly accurate and precise results.[11]

Caption: The role of an internal standard in correcting variability.

Field-Proven Bioanalytical Protocol

This section outlines a robust and reproducible workflow for the quantification of 8-Hydroxy Loxapine in human plasma using this compound as the internal standard. The methodology is based on widely accepted practices for LC-MS/MS bioanalysis.[13][14]

Materials and Reagents

-

Analytes: 8-Hydroxy Loxapine, this compound (IS)

-

Matrix: Human Plasma (K2EDTA)

-

Reagents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid, Water (Type I)

-

Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, HPLC/UPLC system coupled to a triple quadrupole mass spectrometer.

Step-by-Step Experimental Workflow

Caption: Detailed experimental workflow for sample preparation.

Protocol Details:

-

Preparation of Standards:

-

Prepare separate stock solutions of 8-Hydroxy Loxapine and this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by spiking blank plasma with the 8-Hydroxy Loxapine stock solution to achieve a concentration range of 0.05 to 50 ng/mL.[13][14]

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

-

Prepare an IS working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water).

-

-

Sample Extraction (Protein Precipitation):

-

Rationale: This method is fast, effective, and suitable for high-throughput analysis. Acetonitrile efficiently denatures and precipitates plasma proteins.

-

Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

-

Add 10 µL of the IS working solution to all tubes except for "double blank" samples.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve the chromatographic peak shape.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC System: UPLC System

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

MS System: Triple Quadrupole Mass Spectrometer with ESI source (Positive Ion Mode)

-

Detection: Multiple Reaction Monitoring (MRM)

-

8-Hydroxy Loxapine: Q1/Q3 transition to be determined via infusion

-

This compound: Q1/Q3 transition (Q1 will be +3 Da from analyte)

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

-

Apply a weighted (1/x²) linear regression to the calibration curve.

-

Determine the concentration of the QC and unknown samples by interpolating their peak area ratios from the regression line.

-

Method Validation and Trustworthiness

The described protocol serves as a foundation. For use in regulated studies, it must undergo rigorous validation according to guidelines from bodies like the U.S. FDA or the European Medicines Agency. This process ensures the method is trustworthy and fit for purpose. Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from matrix components.

-

Accuracy and Precision: Typically within ±15% (±20% at the Lower Limit of Quantification).[14]

-

Calibration Curve: Demonstrating linearity over the defined analytical range.

-

Recovery: Assessing the efficiency of the extraction process.

-

Matrix Effect: Quantifying the degree of ion suppression or enhancement.

-

Stability: Confirming analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).[13]

Conclusion

This compound (CAS No. 1189863-10-2) is an indispensable analytical reagent for the accurate and precise quantification of 8-Hydroxy Loxapine. Its role as a stable isotope-labeled internal standard allows researchers to overcome the inherent challenges of bioanalysis, particularly matrix effects and extraction variability. By incorporating this compound into a validated LC-MS/MS workflow, drug development professionals can generate high-quality, reliable pharmacokinetic and metabolic data, which is essential for understanding the clinical pharmacology of Loxapine and ensuring the safety and efficacy of this important therapeutic agent.

References

-

Glazer, W. M., & Bowers, M. B., Jr. (1997). A perspective on loxapine. Journal of Clinical Psychiatry, 58 Suppl 10, 19–23. [Link]

-

Chakraborty, B. S., & Hawes, E. M. (1990). N-oxidation and N-demethylation of loxapine by human liver microsomes. Xenobiotica, 20(1), 51–58. [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Afiune, L. A., & de Andrade, J. B. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 11(7), 3123-3130. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved January 15, 2026, from [Link]

-

Drugs.com. (2024, June 10). Loxapine Monograph for Professionals. [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Wong, Y. C., Wo, S. K., & Zuo, Z. (2012). Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 58, 83–93. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3964, Loxapine. Retrieved January 15, 2026, from [Link].

-

Meng, M., Zhao, N., Pederson, C. C., Harrison, E., Green, C., Gorman, S. H., & Reuschel, S. A. (2017). Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS. Journal of Chromatography B, 1046, 87–97. [Link]

-

Cooper, S. F., D'Mello, A., & Dugal, R. (1981). Gas chromatographic determination of loxapine, amoxapine and their hydroxylated metabolites in human plasma. Journal of Chromatography, 222(2), 215–223. [Link]

-

Ereshefsky, L. (2009). Loxapine: a new look. Journal of Clinical Psychiatry, 70 Suppl 2, 4–5. [Link]

-

Johnson, M. E., & Sentz, D. L. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Bioanalysis, 2(12), 1989–2000. [Link]

Sources

- 1. Loxapine - Wikipedia [en.wikipedia.org]

- 2. Loxapine Monograph for Professionals - Drugs.com [drugs.com]

- 3. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | CAS 1189863-10-2 | LGC Standards [lgcstandards.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Metabolic Fate of Loxapine

An In-Depth Technical Guide to the Metabolism of Loxapine to 8-Hydroxyloxapine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the metabolic transformation of the antipsychotic agent loxapine into its major metabolite, 8-hydroxyloxapine. We will explore the enzymatic machinery responsible for this conversion, the pharmacological relevance of the metabolite, and the detailed experimental methodologies required to study this critical pathway. This document is designed to serve as a technical resource, blending foundational biochemical principles with practical, field-proven laboratory protocols.

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent that has been utilized in the treatment of schizophrenia for several decades.[1][2] Structurally similar to clozapine, loxapine's therapeutic action is primarily mediated through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Like most xenobiotics, loxapine undergoes extensive hepatic metabolism, a process that is fundamental to its clearance, duration of action, and potential for drug-drug interactions.[2][3][4]

The metabolic profile of loxapine is complex, involving multiple pathways such as N-demethylation to form amoxapine (a tricyclic antidepressant), N-oxidation, and aromatic hydroxylation.[1][5][6] Among these routes, the formation of 8-hydroxyloxapine represents a principal metabolic fate.[7][8] Understanding the specifics of this pathway—from the catalyzing enzymes to the analytical methods for its quantification—is paramount for preclinical and clinical drug development, enabling a deeper understanding of its pharmacokinetic variability and safety profile.

The Core Metabolic Pathway: A Cytochrome P450-Mediated Transformation

The conversion of loxapine to 8-hydroxyloxapine is a Phase I metabolic reaction, specifically an aromatic hydroxylation. This reaction is predominantly catalyzed by a single member of the cytochrome P450 (CYP) superfamily of enzymes: CYP1A2 .[1][5][8][9]

While other CYP enzymes are involved in loxapine's overall metabolism—such as CYP2D6 forming 7-hydroxyloxapine and CYP3A4 contributing to the formation of N-desmethylloxapine (amoxapine)—the 8-hydroxylation route is specifically and primarily driven by CYP1A2.[1][5][9] This specificity has significant clinical implications due to the known variability in CYP1A2 expression and activity among individuals.

The diagram below illustrates the central metabolic pathways of loxapine, highlighting the pivotal role of CYP1A2 in the formation of 8-hydroxyloxapine.

Biochemical Deep Dive: The Central Role of CYP1A2

The cytochrome P450 enzymes are a critical family of heme-containing monooxygenases primarily located in the liver that are responsible for the Phase I metabolism of a vast array of drugs, toxins, and endogenous compounds.[10][11]

Mechanism and Influencing Factors: CYP1A2 catalyzes the 8-hydroxylation of loxapine by inserting an oxygen atom onto the aromatic ring of the dibenzoxazepine structure. The activity of this enzyme is not uniform across the population and can be significantly influenced by several factors:

-

Genetic Polymorphisms: Variations in the CYP1A2 gene can lead to altered enzyme activity, categorizing individuals as poor, intermediate, or extensive metabolizers.[12] This genetic variability can contribute to inter-individual differences in loxapine plasma concentrations and, consequently, its efficacy and side-effect profile.

-

Induction: CYP1A2 is highly inducible. The most clinically relevant inducer is polycyclic aromatic hydrocarbons found in tobacco smoke.[11] Consequently, smokers often exhibit increased CYP1A2 activity, leading to faster clearance of loxapine and lower plasma concentrations compared to non-smokers.[13][14][15] This may necessitate dose adjustments in clinical practice.

-

Inhibition: Conversely, co-administration of drugs that are potent CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) can decrease the metabolism of loxapine, leading to elevated plasma levels and an increased risk of adverse effects.[11]

Pharmacological Significance and Pharmacokinetics of 8-Hydroxyloxapine

A key aspect of drug development is characterizing the activity of major metabolites. In vitro studies have demonstrated that 8-hydroxyloxapine has a significantly lower affinity for dopamine and serotonin receptors compared to the parent loxapine.[16] It is therefore generally considered to be a pharmacologically inactive metabolite.[1][9] This is in contrast to the 7-hydroxyloxapine metabolite, which retains high affinity for D2 receptors.[1]

Despite its lack of direct pharmacological activity, 8-hydroxyloxapine is a crucial analyte for pharmacokinetic (PK) studies. At steady-state following oral administration, 8-hydroxyloxapine is the most abundant metabolite in circulation, with plasma concentrations significantly exceeding those of the parent drug.[7][8]

The table below summarizes the relative systemic exposure (AUC) of loxapine and its hydroxylated metabolites following different routes of administration, illustrating the prominence of 8-hydroxyloxapine, particularly after oral dosing which is subject to extensive first-pass metabolism.[8]

| Analyte | AUC (ng·hr/mL) after 50 mg Oral Dose[8] | AUC (ng·hr/mL) after 10 mg Inhalation Dose[8] |

| Loxapine | 174 | 138 |

| 7-Hydroxyloxapine | 101 | 18 |

| 8-Hydroxyloxapine | 588 | 134 |

Experimental Methodologies for Studying Loxapine Metabolism

To rigorously investigate the formation of 8-hydroxyloxapine, a series of well-defined in vitro experiments and bioanalytical methods are required. The following protocols provide a self-validating system to confirm the metabolic pathway and accurately quantify the metabolite.

In Vitro Metabolism Workflows

The primary objective of these workflows is to identify and confirm the specific enzymes responsible for the 8-hydroxylation of loxapine.

Protocol 1: Human Liver Microsomes (HLM) Metabolism Assay

-

Rationale: HLMs contain a full complement of hepatic CYP enzymes and serve as the standard model for initial in vitro metabolism screening.[5][17] A high rate of 8-hydroxyloxapine formation in this system suggests significant hepatic metabolism.

-

Methodology:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) and loxapine (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume is typically 200 µL.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of loxapine or another antipsychotic).

-

Sample Processing: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Protocol 2: Recombinant Human CYP Enzyme Assay

-

Rationale: This method provides definitive evidence of which specific CYP isoform is responsible for a given metabolic reaction by testing each enzyme individually.[5][9]

-

Methodology:

-

Prepare Incubation Mixtures: Prepare separate incubation mixtures for each recombinant CYP enzyme (e.g., rCYP1A2, rCYP2D6, rCYP3A4, etc.). Each mixture should contain the specific recombinant enzyme (e.g., 25 pmol/mL), loxapine (1 µM), and phosphate buffer (pH 7.4).

-

Pre-incubation, Initiation, and Termination: Follow steps 2-7 from the HLM protocol.

-

Data Interpretation: Compare the amount of 8-hydroxyloxapine produced by each individual enzyme. A significantly higher formation rate by rCYP1A2 compared to all other isoforms confirms its primary role.

-

Bioanalytical Quantification of 8-Hydroxyloxapine

-

Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry-standard technique for the accurate and sensitive quantification of drugs and their metabolites in complex biological matrices.[18][19] Its high selectivity allows for the differentiation of isomeric metabolites like 7- and 8-hydroxyloxapine.

Protocol 3: General LC-MS/MS Method for Plasma Quantification

-

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE): a. Condition a cation-exchange SPE cartridge with methanol followed by water. b. Load 100 µL of plasma sample (to which an internal standard has been added). c. Wash the cartridge with an acidic buffer to remove interferences. d. Elute the analytes (loxapine and its metabolites) with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). e. Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.[20]

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: 0.4 mL/min.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for loxapine, 8-hydroxyloxapine, and the internal standard. For example:

-

Loxapine: m/z 328.1 → 255.1

-

8-Hydroxyloxapine: m/z 344.1 → 271.1

-

(Note: These are example transitions and must be empirically determined).

-

-

-

Method Validation: The method must be fully validated according to regulatory guidelines.[19][21] Key parameters are summarized below.

-

| Validation Parameter | Acceptance Criteria[21] |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |

| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with accuracy and precision within ±20%. |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. |

| Recovery | The extraction efficiency should be consistent and reproducible. |

| Matrix Effect | Ion suppression or enhancement should be evaluated and minimized. |

Conclusion and Future Directions

The metabolic conversion of loxapine to 8-hydroxyloxapine is a well-defined pathway primarily catalyzed by the cytochrome P450 enzyme CYP1A2. While 8-hydroxyloxapine is pharmacologically inactive, its status as the major circulating metabolite makes its study essential for a complete understanding of loxapine's pharmacokinetics.

The pronounced role of CYP1A2 subjects loxapine's metabolism to significant variability due to genetic polymorphisms and potent induction by factors such as cigarette smoke. This technical guide provides the foundational knowledge and actionable experimental protocols for researchers to investigate this pathway.

Future research should continue to focus on the clinical implications of CYP1A2 variability. Pharmacogenomic studies correlating CYP1A2 genotypes with loxapine plasma levels, clinical response, and adverse event profiles in patient populations could pave the way for more personalized dosing strategies, ultimately improving therapeutic outcomes for individuals with schizophrenia.[22][23][24]

References

-

Glatt, S. J., et al. (2015). Revisiting loxapine: a systematic review. PMC - PubMed Central. [Link]

-

ResearchGate. (n.d.). Metabolic pathways of loxapine. ResearchGate. [Link]

-

Luo, J. P., et al. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. PubMed. [Link]

-

Gérardin, F., et al. (2002). Interspecies variability and drug interactions of loxapine metabolism in liver microsomes. PubMed. [Link]

-

Pharmacology of Loxapine. (2025). YouTube. [Link]

-

Wikipedia. (n.d.). Loxapine. Wikipedia. [Link]

-

ResearchGate. (2015). Characterization of Loxapine Human Metabolism. ResearchGate. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2019). Loxapine. LiverTox - NCBI Bookshelf. [Link]

-

U.S. Food and Drug Administration. (2009). Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

-

ResearchGate. (2011). In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine. ResearchGate. [Link]

-

Minicule. (n.d.). Loxapine: Uses, Interactions, and Mechanism of Action. Minicule. [Link]

-

Drugs.com. (n.d.). Loxapine: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Drugs.com. (2024). Loxapine Monograph for Professionals. Drugs.com. [Link]

-

Medscape. (n.d.). Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Jann, M. W. (2000). Pharmacologic and Pharmacokinetic Considerations in Choosing an Antipsychotic. Psychiatrist.com. [Link]

-

Spyker, D. A., et al. (2015). Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine. PMC - NIH. [Link]

-

Semantic Scholar. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. Semantic Scholar. [Link]

-

RxList. (2021). Loxapine (Loxapine Succinate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

de Andrés, F., et al. (2013). Polymorphisms influencing olanzapine metabolism and adverse effects in healthy subjects. PubMed. [Link]

-

Zimmer, J. S., et al. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. PubMed. [Link]

-

ResearchGate. (2010). Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma. ResearchGate. [Link]

-

Semantic Scholar. (2011). GENETIC POLYMORPHISM OF METABOLIZING ENZYMES IN CLINICAL RESPONSE TO OLANZAPINE TREATMENT. Semantic Scholar. [Link]

-

de Andrés, F., et al. (2017). Impact of polymorphisms in transporter and metabolizing enzyme genes on olanzapine pharmacokinetics and safety in healthy volunteers. PubMed. [Link]

-

PULSE CLINIC. (n.d.). Loxapine (Loxitane) and 8-Hydroxyloxapine. PULSE CLINIC. [Link]

-

Spina, E., & de Leon, J. (2007). Interactions between the cytochrome P450 system and the second-generation antipsychotics. PMC - NIH. [Link]

-

SlideShare. (2015). Polymorphisms of Phase I enzymes and their role in drug toxicity. SlideShare. [Link]

-

Zis, P., et al. (2022). Oxidation of Antipsychotics. MDPI. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2019). Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. [Link]

Sources

- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loxapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. drugs.com [drugs.com]

- 5. In vitro identification of the human cytochrome p450 enzymes involved in the oxidative metabolism of loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loxapine Monograph for Professionals - Drugs.com [drugs.com]

- 7. Loxapine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. minicule.com [minicule.com]

- 14. reference.medscape.com [reference.medscape.com]

- 15. Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Interspecies variability and drug interactions of loxapine metabolism in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Loxapine (Loxitane) and 8-Hydroxyloxapine | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]

- 19. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 20. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. globalresearchonline.net [globalresearchonline.net]

- 22. Polymorphisms influencing olanzapine metabolism and adverse effects in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 24. Impact of polymorphisms in transporter and metabolizing enzyme genes on olanzapine pharmacokinetics and safety in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Situating 8-Hydroxyloxapine in the Metabolic Cascade of Loxapine

An In-Depth Technical Guide to the Pharmacological Activity of 8-Hydroxyloxapine

Loxapine is a dibenzoxazepine antipsychotic agent that has been utilized in psychiatric medicine for decades.[1][2] Its therapeutic efficacy, particularly in managing schizophrenia and agitation, is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] However, the clinical pharmacology of loxapine is not solely defined by the parent compound. Upon administration, loxapine undergoes extensive hepatic metabolism, giving rise to several metabolites, two of the most significant being 8-hydroxyloxapine and 7-hydroxyloxapine.[1][5][6]

8-Hydroxyloxapine is a major metabolite formed through the aromatic hydroxylation of loxapine, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A2.[1][7][8][9] Understanding the pharmacological profile of 8-hydroxyloxapine is critical for a complete comprehension of loxapine's overall mechanism of action, therapeutic window, and potential for drug-drug interactions. This guide provides a detailed examination of the pharmacological activity of 8-hydroxyloxapine, contrasting it with its parent compound and isomeric metabolite to offer researchers and drug development professionals a nuanced perspective.

Part 1: Pharmacodynamics - A Profile of Diminished Receptor Activity

The defining characteristic of 8-hydroxyloxapine is its significantly attenuated affinity for the primary receptors associated with antipsychotic activity when compared to the parent drug, loxapine.

Receptor Binding Profile

While loxapine exhibits a high affinity for a range of dopaminergic and serotonergic receptors, 8-hydroxyloxapine is often considered pharmacologically inactive at these key sites.[1] Its binding affinity for dopamine D2 receptors—the principal target for antipsychotic efficacy—is notably low.[1][7] This is a critical point of differentiation from both loxapine and the minor metabolite 7-hydroxyloxapine, which retains high affinity for D2 receptors.[1]

Studies investigating its broader binding profile have consistently shown that 8-hydroxyloxapine has a relatively low affinity for dopamine and 5-HT receptors.[7] However, it is not entirely devoid of biological activity. Research has demonstrated that 8-hydroxyloxapine can inhibit the uptake of serotonin ([¹⁴C]5-HT) in human platelets, albeit at a micromolar concentration (IC50 = 2 μM), suggesting a comparatively weak interaction.[7]

Table 1: Comparative Receptor Binding Affinities

| Compound | Primary Target(s) | Key Binding Characteristics | Clinical Implication |

| Loxapine | D2, 5-HT2A, D4, H1, α1-Adrenergic, M1[1][7][10] | High affinity for D2 and 5-HT2A receptors, contributing to its antipsychotic effects.[1][4] | Primary antipsychotic and sedative effects.[1] |

| 8-Hydroxyloxapine | Serotonin Transporter (SERT) | Low affinity for D2 and 5-HT receptors.[1][7] Weak inhibitor of serotonin uptake.[7] | Generally considered not to contribute to the primary antipsychotic (D2 antagonism) effect of loxapine. |

| 7-Hydroxyloxapine | D2 Receptors | A minor metabolite that binds to D2 receptors with high affinity.[1] | May contribute to the overall D2 receptor blockade and therapeutic/side effects of loxapine.[3] |

Metabolic Pathway and Functional Consequences

The conversion of loxapine to 8-hydroxyloxapine by CYP1A2 represents a significant metabolic pathway.[1][8] This biotransformation effectively serves as a deactivation step concerning direct D2 and 5-HT2A receptor antagonism. The diagram below illustrates this critical metabolic conversion.

Caption: Metabolic conversion of Loxapine to its primary hydroxylated metabolites.

Part 2: Pharmacokinetics and Clinical Implications

Despite its low intrinsic activity at key CNS receptors, the pharmacokinetics of 8-hydroxyloxapine are relevant to the clinical use of loxapine.

Formation and Exposure

8-hydroxyloxapine is the major metabolite of loxapine, and its plasma concentrations can be substantial.[8] Following oral administration, loxapine undergoes significant first-pass metabolism, leading to the formation of 8-hydroxyloxapine and other metabolites.[5] The ratio of metabolite-to-parent drug exposure (AUC) can be quite high, with some data suggesting the AUC for 8-hydroxyloxapine is approximately 50% of the total exposure.[9]

The activity of the CYP1A2 enzyme, which is responsible for its formation, is known to be inducible.[8] For instance, smoking is a well-known inducer of CYP1A2. This can potentially alter the pharmacokinetic profile of loxapine, potentially leading to higher concentrations of 8-hydroxyloxapine in smokers compared to non-smokers, although studies on inhaled loxapine suggest dose adjustments may not be necessary.[8][11]

Clinical Significance

The primary clinical significance of 8-hydroxyloxapine lies in its role as a major, but largely inactive, metabolite. Its formation represents a major clearance pathway for loxapine. Therefore, factors that inhibit or induce the CYP1A2 enzyme could significantly impact the plasma concentrations of the parent loxapine, thereby affecting both efficacy and tolerability. While 8-hydroxyloxapine itself does not appear to contribute significantly to the antipsychotic effects mediated by D2 receptor blockade, its high circulating concentrations mean that even weak off-target activities cannot be entirely dismissed without further investigation.[1] Its weak inhibition of serotonin uptake is unlikely to produce a clinically significant antidepressant effect on its own but contributes to the complex pharmacology of loxapine treatment.[7]

Part 3: Experimental Protocols for Pharmacological Characterization

To experimentally determine the pharmacological activity of a compound like 8-hydroxyloxapine, a suite of in vitro assays is employed. A foundational technique is the competitive radioligand binding assay, which is used to determine the affinity of a test compound for a specific receptor.

Workflow: In Vitro Receptor Binding Assay

The following diagram outlines the typical workflow for assessing the binding affinity of a test compound.

Caption: Standard workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a self-validating system for determining the binding affinity (Ki) of 8-hydroxyloxapine for the human dopamine D2 receptor.

1. Reagents and Materials:

-

Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (a D2 antagonist) with high specific activity.

-

Test Compound: 8-Hydroxyloxapine, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

-

Non-specific Binding (NSB) Agent: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and compatible scintillation fluid.

2. Assay Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a pre-determined optimal concentration.[12]

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding (TB): Receptor membranes + [³H]Spiperone + Assay Buffer.

-

Non-specific Binding (NSB): Receptor membranes + [³H]Spiperone + NSB Agent (e.g., Haloperidol).

-

Test Compound: Receptor membranes + [³H]Spiperone + varying concentrations of 8-Hydroxyloxapine.

-

-

Incubation:

-

Add all components to the wells. The concentration of [³H]Spiperone should be at or below its Kd for the D2 receptor to ensure assay sensitivity.[12]

-

Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = (DPM_Test_Compound) - (Average DPM_NSB).

-

Generate Competition Curve: Plot the specific binding as a percentage of the maximum specific binding (from Total Binding wells) against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the data and determine the IC50 value, which is the concentration of 8-hydroxyloxapine that inhibits 50% of the specific binding of [³H]Spiperone.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This robust protocol provides a quantitative measure of the affinity of 8-hydroxyloxapine for the D2 receptor, allowing for direct comparison with its parent compound and other reference drugs.

Conclusion

8-Hydroxyloxapine is the major metabolite of loxapine, formed via CYP1A2-mediated hydroxylation.[1][8] Pharmacologically, it is characterized by a significantly lower affinity for key antipsychotic targets, such as the dopamine D2 and serotonin 5-HT2A receptors, compared to its parent compound.[1][7] While it is largely considered an inactive metabolite in terms of direct antipsychotic action, its formation represents a critical clearance pathway for loxapine.[5] Therefore, understanding the factors that influence its formation is essential for predicting loxapine's pharmacokinetic variability and managing potential drug interactions. Future research could further explore the subtle biological activities of this abundant metabolite to fully elucidate its role in the overall clinical profile of loxapine.

References

-

Title: Revisiting loxapine: a systematic review - PMC Source: PubMed Central URL: [Link]

-

Title: Screening models of anti psychotic drugs-converted | PDF Source: Slideshare URL: [Link]

-

Title: Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine - PMC Source: NIH URL: [Link]

-

Title: Loxapine Monograph for Professionals Source: Drugs.com URL: [Link]

-

Title: (PDF) Screening models for antipsychotic drugs Source: ResearchGate URL: [Link]

-

Title: In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia Source: National Center for Biotechnology Information URL: [Link]

-

Title: Pharmacology of Loxapine ; Phamacokinetics, Mechanism of Action, Uses, Effects Source: YouTube URL: [Link]

-

Title: Loxapine | C18H18ClN3O | CID 3964 Source: PubChem - NIH URL: [Link]

-

Title: OH-loxapine plasma concentration (in nanogram per milliliter) (90% CI) versus time postdose (in hours) by smoking status Source: ResearchGate URL: [Link]

-

Title: In vitro safety pharmacology profiling Source: European Pharmaceutical Review URL: [Link]

-

Title: 022549Orig1s000 Source: accessdata.fda.gov URL: [Link]

-

Title: Ligand binding and platelet uptake studies of loxapine, amoxapine and their 8-hydroxylated derivatives Source: The University of Melbourne URL: [Link]

-

Title: Loxitane (loxapine) dosing, indications, interactions, adverse effects, and more Source: Medscape URL: [Link]

-

Title: The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? Source: NIH URL: [Link]

-

Title: Details of the Receptor-Binding Assay Methods Used in the Present Studies Source: ResearchGate URL: [Link]

-

Title: Effect fingerprints of antipsychotic drugs on neural networks in vitro Source: ResearchGate URL: [Link]

-

Title: Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS Source: PubMed URL: [Link]

-

Title: Dopamine d2 receptor HTRF binding kinetics Source: BMG LABTECH URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL: [Link]

-

Title: Dopamine and serotonin receptor binding and antipsychotic efficacy Source: PubMed URL: [Link]

-

Title: Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia - PMC Source: PubMed Central URL: [Link]

-

Title: A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes Source: PubMed URL: [Link]

Sources

- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-Ligand Binding Assays [labome.com]

- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Effect of Smoking on the Pharmacokinetics of Inhaled Loxapine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Role of Deuterated Standards in Bioanalysis

Abstract

In the landscape of modern drug development, the precise quantification of therapeutic agents and their metabolites in biological matrices is not merely a procedural step but the bedrock of pharmacokinetic, toxicokinetic, and bioavailability assessments. This technical guide provides an in-depth exploration of the indispensable role of deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Moving beyond a simple recitation of protocols, this document elucidates the fundamental principles, practical applications, and critical nuances that elevate deuterated standards to the "gold standard" in the field. We will dissect the causality behind their superior performance, offer detailed experimental workflows, and address common challenges, providing researchers, scientists, and drug development professionals with the authoritative grounding needed to ensure data integrity and regulatory compliance.

The Fundamental Challenge in Bioanalysis: Taming Variability

Bioanalytical methods are inherently susceptible to a host of variables that can compromise accuracy and precision. Biological matrices such as plasma, urine, and tissue homogenates are extraordinarily complex, containing a myriad of endogenous components that can interfere with the analysis.[1] The primary challenges that an internal standard (IS) must overcome include:

-

Sample Preparation Variability: Inconsistent analyte recovery during extraction, protein precipitation, or other cleanup steps.[1]

-

Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer source by co-eluting matrix components. This is a major source of error in LC-MS/MS analysis.[2]

-

Instrumental Fluctuations: Minor variations in injection volume, ionization efficiency, and detector response over the course of an analytical run.[1][3]

The core purpose of an internal standard is to act as a reliable comparator that experiences the same procedural variations as the analyte, thereby normalizing the final measurement and ensuring the reported concentration is a true reflection of its presence in the original sample.[4]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Deuterated standards are a specific type of Stable Isotope Labeled Internal Standard (SIL-IS) and their function is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[5] IDMS is a powerful quantitative technique that relies on altering the natural isotopic composition of the analyte in a sample.[5][6]

The process is conceptually straightforward:

-

A known quantity of the deuterated internal standard (the "spike") is added to the sample containing an unknown quantity of the native analyte at the earliest possible stage of sample preparation.[5][7]

-

The sample is then homogenized, ensuring the IS and analyte are thoroughly mixed and will be subjected to identical processing conditions.

-

During LC-MS/MS analysis, the mass spectrometer selectively detects and quantifies both the native analyte and the heavier, deuterated IS based on their mass-to-charge (m/z) ratio.

-

Because the IS and analyte are chemically identical, any loss during extraction or any ionization suppression/enhancement will affect both compounds proportionally.[1][8] Therefore, the ratio of their peak areas remains constant regardless of these variations.

-

The concentration of the unknown analyte is then calculated based on this stable ratio relative to a calibration curve.

This methodology is considered a high-accuracy technique, capable of reducing the uncertainty of measurement results significantly compared to other methods.[5]

Principle of Isotope Dilution Mass Spectrometry (IDMS).

Why Deuterium? The Advantages of the "Gold Standard"

While other stable isotopes like ¹³C and ¹⁵N can be used, deuterium (²H or D) is the most common choice for internal standards in bioanalysis.[4][9] This preference is due to a combination of practical and chemical factors. Deuterated standards are chemically identical to the analyte, differing only in the substitution of hydrogen atoms with deuterium.[8] This subtle change provides the necessary mass shift for MS detection while ensuring the IS behaves almost identically to the analyte throughout the analytical process.[8][10]

| Feature | Deuterated Internal Standard (SIL-IS) | Structural Analog Internal Standard (SA-IS) |

| Chemical Identity | Nearly identical to the analyte.[8] | Different chemical structure.[11] |

| Chromatography | Typically co-elutes with the analyte.[4] | Different retention time. |

| Extraction Recovery | Identical to the analyte.[1] | May differ from the analyte. |

| Matrix Effects | Experiences the same ion suppression/enhancement as the analyte, providing excellent correction.[1][2] | Experiences different matrix effects, leading to potential assay bias.[2] |

| Regulatory View | Preferred by regulatory agencies like the EMA and FDA for robust methods.[2][10] | May be rejected if not a close analog or if it fails to track the analyte appropriately.[2] |

| Cost & Availability | Generally more expensive and may require custom synthesis.[12] | Often less expensive and more readily available. |

The superiority of a SIL-IS is evident in improved assay performance. Studies have shown that methods using SIL internal standards have significantly lower variance and improved precision and accuracy compared to those using structural analogs.[11]

Practical Application: A Bioanalytical Workflow

Implementing deuterated standards requires a systematic approach from method development through to sample analysis.

Experimental Protocol: Quantification of a Drug in Human Plasma

This protocol outlines a generalized workflow for using a deuterated internal standard for the quantification of a small molecule drug in human plasma.

1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of the analyte (e.g., 1 mg/mL) in a suitable organic solvent. b. Prepare a primary stock solution of the deuterated internal standard (e.g., 1 mg/mL) in the same solvent. The isotopic purity of the deuterated standard is critical and should typically be ≥98%.[13] c. From these stocks, prepare a series of working solutions for calibration standards and quality controls (QCs) by serial dilution. d. Prepare an internal standard working solution (e.g., 500 ng/mL) by diluting the IS stock solution. This solution will be used to spike all samples.

2. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of study samples, calibration standards, and QCs into a 96-well plate. b. Add 25 µL of the internal standard working solution to every well (except blank matrix). c. Vortex the plate for 30 seconds to ensure thorough mixing. d. Add 300 µL of ice-cold acetonitrile to each well to precipitate plasma proteins. e. Vortex the plate for 2 minutes, then centrifuge at 4000 rpm for 10 minutes. f. Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis: a. Chromatography: Use a reversed-phase C18 column. Develop a gradient elution method that ensures the analyte and deuterated IS co-elute.[14] b. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. i. Optimize the MRM transition for the analyte (e.g., parent ion → product ion). ii. Optimize the MRM transition for the deuterated IS (e.g., [parent+D] ion → product ion). c. Injection: Inject 5-10 µL of the prepared sample extracts.

4. Data Processing and Quantification: a. Integrate the peak areas for both the analyte and the deuterated IS. b. Calculate the peak area ratio (Analyte Area / IS Area) for all standards, QCs, and samples. c. Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²). d. Determine the concentration of the analyte in the QCs and study samples by interpolating their peak area ratios from the calibration curve.

A typical bioanalytical workflow using a deuterated standard.

Advanced Considerations and Troubleshooting

While deuterated standards are robust, they are not without potential pitfalls. A senior scientist must be aware of these challenges to develop truly reliable methods.

-

Isotopic Instability (H/D Back-Exchange): Deuterium atoms placed on or adjacent to heteroatoms (O, N) or on acidic carbons can sometimes exchange with protons from the solvent or matrix.[13][15] This alters the mass of the IS, compromising the assay.

-

Chromatographic Shift (Isotope Effect): In reversed-phase chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[14] If this separation is significant, the analyte and IS may experience different levels of matrix effects, defeating the purpose of the IS.[14]

-

Mitigation: Optimize chromatography to ensure complete co-elution. This may involve adjusting the mobile phase composition or gradient slope.[14]

-

-

Metabolic Switching: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If deuterium is placed at a primary site of metabolism (a "soft spot"), the enzyme (e.g., Cytochrome P450) may be slower to cleave the C-D bond.[17] This can cause the metabolism to shift to an alternative, non-deuterated site on the molecule.[18][19] While this is a tool used in drug discovery to improve pharmacokinetic profiles, it is an undesirable characteristic for an internal standard meant to mimic the analyte's behavior.[19]

-

Mitigation: The position of deuteration is critical. Labels should be placed away from known sites of metabolism to ensure the metabolic fate of the IS mirrors that of the analyte.[16]

-

-

Purity of the Standard: The deuterated standard must be chemically and isotopically pure. A significant presence of unlabeled analyte in the IS will lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation (LLOQ).[13]

The Regulatory Perspective

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published comprehensive guidelines on bioanalytical method validation.[20][21] While the FDA does not explicitly mandate the use of SIL-IS, they expect laboratories to develop robust and reliable methods, and a well-characterized SIL-IS is considered the best tool to achieve this.[2][22] The EMA is more direct, noting that a high percentage of submissions to their agency incorporate SIL-IS.[2] Both agencies emphasize that the internal standard must be suitable for its purpose, and its performance must be thoroughly validated.[20][21][23] Using a deuterated standard that co-elutes and tracks the analyte perfectly provides the strongest possible justification for method robustness during regulatory review.

Conclusion

Deuterated internal standards are the cornerstone of modern, high-throughput quantitative bioanalysis. Their ability to mimic the analyte with near-perfect fidelity allows them to compensate for the inherent variabilities of sample preparation and LC-MS/MS analysis.[8] By leveraging the principle of isotope dilution, they enable a level of accuracy and precision that is difficult to achieve with other types of internal standards.[11][24] For the drug development professional, investing in a properly designed and validated deuterated internal standard is a critical step toward ensuring the integrity of pharmacokinetic data, meeting stringent regulatory expectations, and ultimately, contributing to the successful development of safe and effective therapies.[2]

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

-

Horning, M. G., et al. (1975). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. OSTI.GOV. [Link]

-

Wikipedia. (n.d.). Isotope dilution. Wikipedia. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

-

Britannica. (2023). Isotope dilution. Britannica. [Link]

-

Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Semantic Scholar. (n.d.). LC-MS-MS experiences with internal standards. Semantic Scholar. [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

-

Vio, L., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

-

Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

-

European Medicines Agency. (2009). Draft Guideline Bioanalytical method validation. EMA. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation. EMA. [Link]

-

Abian, J., et al. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. PubMed. [Link]

-

ResearchGate. (2022). Metabolic switch of the deuterated doxophyllines. ResearchGate. [Link]

-

Dal Ben, D., et al. (2022). An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. PubMed. [Link]

-

ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. [Link]

-

Srivastava, N., et al. (2024). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology. [Link]

-

Garofolo, F., & Rocci, M. L. (2013). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. ScienceDirect. [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

-

U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

-

Murphree, T., et al. (2024). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link]

-

ACS Publications. (n.d.). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. youtube.com [youtube.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. britannica.com [britannica.com]

- 7. osti.gov [osti.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. scispace.com [scispace.com]

- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 17. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 18. osti.gov [osti.gov]

- 19. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. ema.europa.eu [ema.europa.eu]

- 22. fda.gov [fda.gov]

- 23. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 24. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Analyst's Compass: A Technical Guide to 8-Hydroxy Loxapine-d3 for Robust Bioanalytical Workflows

For researchers, scientists, and drug development professionals navigating the complexities of pharmacokinetic and metabolic studies, the precision of analytical data is paramount. This guide provides an in-depth technical exploration of 8-Hydroxy Loxapine-d3, a critical tool for the accurate quantification of 8-Hydroxy Loxapine, the primary and pharmacologically inactive metabolite of the antipsychotic drug Loxapine. We will delve into the rationale behind its use, sourcing, and the meticulous experimental protocols that ensure data integrity, moving beyond a simple recitation of steps to explain the scientific principles that underpin a robust and self-validating analytical method.

The Imperative of Isotopic Labeling in Bioanalysis: Why this compound is the Gold Standard

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of a reliable quantitative bioanalytical method. An ideal internal standard should perfectly mimic the analyte of interest throughout the entire analytical process, from extraction from complex biological matrices to ionization and detection. This mimicry is essential to compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.